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Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine
protease that plays a crucial role in the activation of several neutrophil serine proteases
(NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3]
[4] By inhibiting CTSC, GSK-2793660 was developed with the therapeutic hypothesis of
reducing the activity of these downstream NSPs, which are implicated in the pathophysiology
of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a
comprehensive overview of the core preclinical studies of GSK-2793660, summarizing key
data on its mechanism of action, in vitro potency, and preclinical safety findings. The
development of GSK-2793660 was ultimately halted during Phase | clinical trials due to
observations of epithelial desquamation in human subjects, an effect not predicted by the
preclinical animal models.[1]

Mechanism of Action

GSK-2793660 is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its
mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can
be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of
pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation.
By inhibiting CTSC, GSK-2793660 aims to reduce the pool of active NSPs in circulating
neutrophils.
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Caption: Mechanism of action of GSK-2793660.

Data Presentation
In Vitro Potency

Parameter Value Source
IC50 against CTSC <0.43to 1 nM [1]
kinact/Ki 9.0 x 104 M-1s-1 [1]

Preclinical Toxicology Summary

The following table summarizes the key findings from preclinical toxicology studies. It is
important to note that detailed quantitative data and full study reports are not publicly available
and are referenced from a Phase | clinical trial publication citing the GSK Investigator's
Brochure.[1]
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Species Duration Doses Key Findings Source
High doses No manifestation
Rat Up to 3 months (specific levels of skin [1]
not disclosed) abnormalities.
High doses No manifestation
Dog Up to 3 months (specific levels of skin [1]
not disclosed) abnormalities.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of GSK-2793660 are not publicly
available. The information below is a high-level description based on standard practices and
the limited information from published sources.

In Vitro Enzyme Inhibition Assay
e Objective: To determine the potency of GSK-2793660 in inhibiting CTSC activity.

o Methodology: A biochemical assay was likely used, involving recombinant human CTSC and
a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the
presence and absence of varying concentrations of GSK-2793660. The IC50 value,
representing the concentration of GSK-2793660 required to inhibit 50% of CTSC activity,
was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay
would have been performed.

Preclinical Toxicology Studies

o Objective: To assess the safety and tolerability of GSK-2793660 in animal models following

repeated dosing.

o Methodology: As per standard regulatory requirements, toxicology studies were conducted in
two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral
administration of GSK-2793660 at multiple dose levels for a duration of up to 3 months. A
control group receiving a vehicle would have been included for comparison. The animals
would have been monitored for clinical signs of toxicity, and regular collection of blood and
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urine samples for hematology and clinical chemistry analysis would have been performed. At
the end of the study, a comprehensive histopathological examination of all major organs and
tissues would have been conducted to identify any microscopic changes.

Experimental Workflow
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Caption: High-level preclinical development workflow for GSK-2793660.

Conclusion

The preclinical data for GSK-2793660 demonstrated potent and selective in vitro inhibition of
its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did
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not reveal any skin-related adverse effects, which were later observed in the first-in-human
Phase | study.[1] This discrepancy highlights the inherent limitations of preclinical models in
predicting all potential human toxicities. The unexpected emergence of epithelial desquamation
in clinical trials led to the discontinuation of the development of GSK-2793660.[1][3] The
preclinical findings, however, remain valuable for the broader understanding of Cathepsin C
inhibition and inform the development of future molecules targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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